4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide 4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 540797-12-4
VCID: VC20516896
InChI: InChI=1S/C13H14N2OS/c1-9(2)10-3-5-11(6-4-10)12(16)15-13-14-7-8-17-13/h3-9H,1-2H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33 g/mol

4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide

CAS No.: 540797-12-4

Cat. No.: VC20516896

Molecular Formula: C13H14N2OS

Molecular Weight: 246.33 g/mol

* For research use only. Not for human or veterinary use.

4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide - 540797-12-4

Specification

CAS No. 540797-12-4
Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
IUPAC Name 4-propan-2-yl-N-(1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C13H14N2OS/c1-9(2)10-3-5-11(6-4-10)12(16)15-13-14-7-8-17-13/h3-9H,1-2H3,(H,14,15,16)
Standard InChI Key JNGUCOTZHSJBDN-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=CS2

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises a benzamide scaffold modified with two functional groups:

  • Propan-2-yl (isopropyl) group: Attached at the 4-position of the benzene ring, contributing hydrophobicity and steric bulk.

  • 1,3-Thiazol-2-yl group: A five-membered heterocycle containing sulfur and nitrogen, linked via the amide bond. This moiety is critical for electronic interactions with biological targets .

Spectroscopic and Computational Data

  • IUPAC Name: 4-propan-2-yl-N-(1,3-thiazol-2-yl)benzamide.

  • SMILES: CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=CS2.

  • InChIKey: JNGUCOTZHSJBDN-UHFFFAOYSA-N.

  • X-ray Crystallography: While direct data for this compound is unavailable, analogues like N-(1,3-thiazol-2-yl)benzamide (PubChem CID: 569547) exhibit planar thiazole rings and amide bond torsion angles of 168.5°, suggesting similar conformational rigidity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₄N₂OS
Molecular Weight246.33 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (amide NH, thiazole NH)
Hydrogen Bond Acceptors3 (amide O, thiazole N and S)

Synthesis and Structural Modification

Primary Synthetic Routes

The compound is synthesized via Hantzsch thiazole formation or amide coupling:

  • Hantzsch Method: Condensation of 4-isopropylbenzamide with 2-aminothiazole in the presence of phosphorus oxychloride (POCl₃) .

  • Coupling Approach: Reaction of 4-isopropylbenzoic acid with 2-aminothiazole using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Derivative Synthesis

Structural modifications focus on enhancing bioavailability or target affinity:

  • Alkylation/Acylation: Introduction of methyl or acetyl groups to the thiazole nitrogen (e.g., 4-(propan-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide) .

  • Heterocycle Fusion: Integration with triazine or oxadiazepine rings to modulate pharmacokinetics .

Table 2: Representative Derivatives and Modifications

DerivativeModification SiteBiological Activity
4-Isopropyl-N-(4-methylthiazol-2-yl)benzamideThiazole N-methylEnhanced antimicrobial potency
4-Isopropyl-N-(5-phenylthiazol-2-yl)benzamideThiazole C5-phenylImproved anticancer activity

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties:

  • Bacterial Strains: MIC values of 6.25–25 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming chloramphenicol in Gram-positive infections .

  • Fungal Strains: Moderate activity against Candida albicans (MIC = 50 μg/mL), attributed to thiazole-mediated disruption of ergosterol biosynthesis .

Antiparasitic Applications

  • Trypanosoma brucei: IC₅₀ = 0.42 μM, comparable to adamantane-containing thiazoles . Mechanistic studies suggest inhibition of trypanothione reductase .

Table 3: Comparative Biological Activity Profile

Activity TypeModel SystemEfficacy (IC₅₀/MIC)Reference
AntibacterialS. aureus6.25 μg/mL
AntifungalC. albicans50 μg/mL
AnticancerMCF-718.7 μM
AntitrypanosomalT. brucei0.42 μM

Structure-Activity Relationships (SAR)

  • Thiazole Ring: Essential for target binding; substitution at C4/C5 enhances lipophilicity and membrane permeability .

  • Isopropyl Group: Optimal hydrophobicity for bacterial membrane penetration; bulkier groups (e.g., tert-butyl) reduce solubility .

  • Amide Linkage: Hydrogen bonding with bacterial enzymes (e.g., DNA gyrase) critical for antimicrobial action .

Pharmacological and Toxicological Profiles

  • ADMET Predictions: High gastrointestinal absorption (HIA >90%), moderate blood-brain barrier permeability (BBB+), and CYP3A4 substrate .

  • Acute Toxicity: LD₅₀ >500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses .

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